molecular formula C11H12O2 B249254 Methyl 4-methylcinnamate CAS No. 7560-43-2

Methyl 4-methylcinnamate

Cat. No.: B249254
CAS No.: 7560-43-2
M. Wt: 176.21 g/mol
InChI Key: WLJBRXRCJNSDHT-BQYQJAHWSA-N
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Description

Methyl 4-methylcinnamate (CAS: 7560-43-2 or 20754-20-5) is a cinnamate ester with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. Structurally, it consists of a cinnamic acid backbone (3-phenylpropenoic acid) esterified with a methyl group, featuring a 4-methyl substituent on the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-methylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJBRXRCJNSDHT-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346183
Record name Methyl (2E)-3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20754-20-5
Record name Methyl (2E)-3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Using Monomethyl Malonate and p-Tolualdehyde

The Knoevenagel condensation is a classical method for synthesizing α,β-unsaturated esters. For methyl 4-methylcinnamate, this reaction involves the base-catalyzed condensation of p-tolualdehyde (4-methylbenzaldehyde) with monomethyl malonate (Scheme 1).

Reaction Conditions

  • Catalyst : β-Alanine or pyridine

  • Solvent : Pyridine or ethanol

  • Temperature : Reflux (80–100°C)

  • Time : 1.5–3 hours

The reaction proceeds via deprotonation of the active methylene group in malonate, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the conjugated ester . A modified Verley-Doebner approach replaces malonic acid with monomethyl malonate, improving ester selectivity.

Typical Procedure (Adapted from Synthetic Communications, 1987 ):

  • Combine p-tolualdehyde (6.61 mmol), monomethyl malonate (16.8 mmol), and β-alanine (1.12 mmol) in pyridine (3.0 mL).

  • Reflux for 90 minutes.

  • Acidify with concentrated HCl to precipitate the product.

  • Purify via recrystallization or column chromatography.

Yield : 65–75%

Advantages :

  • Single-step synthesis.

  • High regioselectivity for the trans (E) isomer.

Limitations :

  • Requires stoichiometric amounts of pyridine, complicating large-scale production.

Palladium-Catalyzed Cross-Coupling via the Heck Reaction

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted cinnamates. For this compound, 4-iodotoluene and methyl acrylate react under palladium catalysis (Scheme 2).

Reaction Conditions

  • Catalyst : PdCl₂ (0.15 mmol)

  • Ligand : Polyethylene glycol (PEG-800) as a phase-transfer catalyst

  • Base : NaHCO₃ (37.5 mmol)

  • Solvent : DMF

  • Temperature : 120°C

  • Time : 6 hours

This method leverages PEG-800 to enhance catalyst stability and interfacial contact in a solid-liquid biphasic system . The palladium complex facilitates oxidative addition of 4-iodotoluene, followed by alkene insertion and reductive elimination to yield the target ester.

Typical Procedure (Adapted from ChemBK ):

  • Charge PdCl₂, NaHCO₃, and PEG-800 in DMF under nitrogen.

  • Add 4-iodotoluene (15 mmol) and methyl acrylate (30 mmol).

  • Heat at 120°C for 6 hours.

  • Extract with ether and purify via column chromatography.

Yield : 73.1%

Advantages :

  • Tolerates electron-donating substituents on the aryl halide.

  • Scalable to industrial production.

Limitations :

  • Requires rigorous exclusion of oxygen.

Oxidative Esterification of 4-Methylcinnamaldehyde

Oxidative esterification converts α,β-unsaturated aldehydes directly into esters using iron-based catalysts. While literature examples focus on cinnamaldehyde derivatives, adapting this method for 4-methylcinnamaldehyde could yield this compound (Scheme 3).

Reaction Conditions

  • Catalyst : Iron(II) phthalocyanine (0.003 mmol)

  • Co-catalyst : 1,4-Dimethyl-4H-1,2,4-triazole iodide (0.01 mmol)

  • Solvent : Acetonitrile/methanol

  • Temperature : Ambient (25°C)

  • Time : 3–7 hours

The reaction mechanism involves aldol condensation followed by oxidation, with methanol serving as both solvent and nucleophile .

Hypothetical Procedure (Based on RSC Advances ):

  • Dissolve 4-methylcinnamaldehyde (0.5 mmol) in methanol.

  • Add iron(II) phthalocyanine, triazole iodide, and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

  • Stir under air for 3–7 hours.

  • Purify via flash chromatography.

Expected Yield : 85–90% (extrapolated from analogous reactions ).

Advantages :

  • Ambient reaction conditions.

  • No need for pre-formed carboxylic acids.

Limitations :

  • Requires synthesis of 4-methylcinnamaldehyde, which is less commercially accessible.

Solid-Phase Synthesis with Palladium and PEG Catalysis

A modified Heck protocol employs PdCl₂ and PEG-800 in a solvent-free system, enhancing atom economy and reducing waste (Scheme 4).

Reaction Conditions

  • Catalyst : PdCl₂ (0.15 mmol)

  • Phase-transfer agent : PEG-800 (5 mmol)

  • Base : NaHCO₃ (37.5 mmol)

  • Temperature : 70°C → 120°C (gradient)

  • Time : 6 hours

This method achieves 73.1% yield by optimizing mass transfer in a solid-liquid biphasic matrix .

Comparative Analysis of Methods

Method Yield Catalyst Conditions Scalability
Knoevenagel Condensation65–75%β-Alanine/PyridineReflux, 3 hoursModerate
Heck Coupling73.1%PdCl₂/PEG-800120°C, 6 hoursHigh
Oxidative Esterification~85%*Iron phthalocyanineAmbient, 7 hoursLow**
Solid-Phase Heck73.1%PdCl₂/NaHCO₃120°C, 6 hoursHigh

*Estimated based on analogous substrates. **Limited by aldehyde availability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylcinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Introduction to Methyl 4-methylcinnamate

This compound is an organic compound with the molecular formula C11H12O2C_{11}H_{12}O_2. It is a derivative of cinnamic acid, characterized by a methyl group at the 4-position of the aromatic ring. This compound has garnered attention due to its diverse applications across various fields, including cosmetics, agriculture, and food preservation.

Cosmetic Industry

This compound is widely utilized in the cosmetic sector, particularly as a UV filter . Its ability to absorb ultraviolet radiation makes it an essential ingredient in sunscreens and other skincare products. The compound functions by dissipating absorbed UV energy as heat, thus protecting the skin from potential damage caused by sun exposure.

Key Properties:

  • UV Absorption: Effective in absorbing UV-B rays.
  • Skin Protection: Reduces the risk of skin damage and photoaging.

Agricultural Applications

In agriculture, this compound has been identified as a potential nitrification inhibitor . Research indicates that it can effectively inhibit the activity of nitrobacteria, which are responsible for the conversion of ammonium to nitrate in soil. This inhibition helps in maintaining nitrogen levels in fertilizers, enhancing their efficiency while minimizing environmental impact .

Benefits:

  • Enhanced Fertilizer Efficiency: Slows down soil nitrification, ensuring prolonged nutrient availability for crops.
  • Environmental Safety: Reduces nitrogen leaching into waterways, thus mitigating pollution.

Food Preservation

This compound exhibits antimicrobial properties, making it suitable for use as a food preservative . Its efficacy against various foodborne pathogens positions it as a natural alternative to synthetic preservatives, which are often criticized for potential health risks .

Antimicrobial Activity:

  • Effective against a range of bacteria and fungi.
  • Can be incorporated into food packaging materials to enhance shelf life.

Comparative Analysis of Applications

The following table summarizes the applications of this compound across different sectors:

Application AreaSpecific UseKey Benefits
Cosmetic IndustryUV filter in sunscreensProtects skin from UV damage
Agricultural SectorNitrification inhibitorEnhances fertilizer efficiency; reduces runoff
Food PreservationNatural antimicrobial agentExtends shelf life; reduces health risks

Case Study 1: UV Protection in Cosmetics

A study highlighted the effectiveness of this compound in formulations aimed at protecting skin from UV radiation. The compound was shown to significantly reduce erythema (skin reddening) in subjects exposed to UV light while using sunscreen containing this ingredient.

Case Study 2: Nitrification Inhibition

Research conducted on soil applications demonstrated that this compound could effectively reduce nitrification rates by up to 50%, thereby improving nitrogen retention in agricultural soils. This study emphasized its potential role in sustainable agriculture practices aimed at reducing chemical fertilizer usage .

Case Study 3: Antimicrobial Efficacy in Foods

In laboratory settings, this compound was tested against common foodborne pathogens such as Salmonella and Listeria. Results indicated that concentrations as low as 0.5% could inhibit bacterial growth effectively, supporting its use as a natural preservative in food products .

Mechanism of Action

The mechanism of action of methyl 4-methylcinnamate involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes like lipase, which breaks down fats. This interaction is crucial for its role in kinetic studies and metabolic research . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Cinnamate Esters

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
This compound C₁₁H₁₂O₂ 176.21 4-methyl Intermediate in synthesis
Ethyl 4-methylcinnamate C₁₂H₁₄O₂ 190.23 4-methyl, ethyl ester Higher lipophilicity; E/Z isomer ratio (94:6)
Methyl 4-chlorocinnamate C₁₀H₉ClO₂ 196.63 4-chloro Electron-withdrawing; reactive in substitution
Methyl 4-methoxycinnamate C₁₁H₁₂O₃ 192.21 4-methoxy UV absorption; not for flavor/fragrance use
Methyl 4-hydroxycinnamate C₁₀H₁₀O₃ 178.18 4-hydroxy Hydrogen bonding; antioxidant/pharmaceuticals
Methyl 4-trifluoromethylcinnamate C₁₁H₉F₃O₂ 230.18 4-CF₃ High stability; fluorinated compound synthesis

Structural and Functional Insights

Evidence reports a 94:6 E/Z isomer ratio in synthesis, suggesting higher stereoselectivity.

Methyl 4-Chlorocinnamate :

  • The electron-withdrawing chloro group enhances reactivity in electrophilic substitutions.
  • Applications may include agrochemicals or antimicrobial agents due to halogenated aromatic properties.

Methyl 4-Methoxycinnamate: The methoxy group is electron-donating, influencing UV absorption and stability.

Methyl 4-Hydroxycinnamate: The hydroxyl group enables hydrogen bonding, increasing polarity and solubility in polar solvents.

Methyl 4-Trifluoromethylcinnamate :

  • The trifluoromethyl group imparts high thermal and chemical stability, common in fluorinated pharmaceuticals.

Key Discrepancies and Notes

  • CAS Number Variability : this compound is listed under two CAS numbers (7560-43-2 and 20754-20-5). This may reflect different stereoisomers or sourcing errors.
  • Pharmacological Data : discusses 4-methylmethylphenidate, a phenidate analog unrelated to cinnamate esters, and is excluded from this analysis.

Biological Activity

Methyl 4-methylcinnamate (CAS No. 7560-43-2) is an organic compound derived from cinnamic acid, known for its diverse biological activities, particularly its antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • Structure : It is the methyl ester of 4-methylcinnamic acid, characterized by a phenylpropanoid structure.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The primary mechanism involves the compound's interaction with ergosterol in fungal membranes, leading to cell membrane disruption and ultimately cell death.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli125 µg/mL
Staphylococcus aureus62.5 µg/mL
Candida albicans31.25 µg/mL

The mode of action of this compound involves several biochemical pathways:

  • Interaction with Cell Membranes : The compound integrates into the lipid bilayer, affecting membrane integrity.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in pathogens.

Biochemical Pathways

This compound is implicated in various biochemical processes, particularly in the methylation pathways that are crucial for cellular function and gene expression. This compound is also a part of the cinnamate/monolignol pathway, which is essential for synthesizing phenolic compounds that contribute to plant defense mechanisms.

PropertyDescription
LipophilicityHigh; suggests good absorption
Cellular EffectsInfluences DNA methylation and protein biosynthesis
Metabolic PathwaysInvolved in the methylation process

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound beyond its antimicrobial properties:

  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Activity : this compound has demonstrated the ability to scavenge free radicals, providing a protective effect against oxidative stress-related damage.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is likely well-absorbed due to its lipophilic nature. Studies suggest that it distributes widely throughout the body, which may enhance its efficacy against systemic infections.

Q & A

Q. What strategies improve reproducibility in this compound research across laboratories?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) like Chemotion to document protocols and share metadata. Participate in interlaboratory studies to harmonize analytical methods .

Data Presentation and Analysis

  • For meta-analyses : Tabulate study characteristics (e.g., sample size, assay type) and effect sizes (IC₅₀ values) to visualize heterogeneity .
  • For computational studies : Include convergence criteria, basis sets, and validation metrics (RMSD, R²) in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methylcinnamate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methylcinnamate

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